molecular formula C19H22O4 B15172168 Methyl 2,4-diethyl-6-(4-methoxyphenoxy)benzoate CAS No. 917592-94-0

Methyl 2,4-diethyl-6-(4-methoxyphenoxy)benzoate

Cat. No.: B15172168
CAS No.: 917592-94-0
M. Wt: 314.4 g/mol
InChI Key: NYWLMUWZFQXXRH-UHFFFAOYSA-N
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Description

Methyl 2,4-diethyl-6-(4-methoxyphenoxy)benzoate (CAS: 917592-94-0) is a structurally complex benzoate ester featuring a methyl ester group, two ethyl substituents at the 2- and 4-positions of the benzene ring, and a 4-methoxyphenoxy group at the 6-position . This compound’s molecular formula is C₁₉H₂₂O₅, with a molecular weight of 330.4 g/mol.

Properties

CAS No.

917592-94-0

Molecular Formula

C19H22O4

Molecular Weight

314.4 g/mol

IUPAC Name

methyl 2,4-diethyl-6-(4-methoxyphenoxy)benzoate

InChI

InChI=1S/C19H22O4/c1-5-13-11-14(6-2)18(19(20)22-4)17(12-13)23-16-9-7-15(21-3)8-10-16/h7-12H,5-6H2,1-4H3

InChI Key

NYWLMUWZFQXXRH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)OC2=CC=C(C=C2)OC)C(=O)OC)CC

Origin of Product

United States

Biological Activity

Methyl 2,4-diethyl-6-(4-methoxyphenoxy)benzoate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

This compound can be structurally represented as follows:

C18H26O3\text{C}_{18}\text{H}_{26}\text{O}_3

This compound features a benzoate core with diethyl and methoxyphenoxy substituents that may influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various benzoate derivatives. Although specific data on this compound is limited, related compounds have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) in the range of 0.5 to 8 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

The antioxidant activity of compounds similar to this compound has been documented. These compounds can inhibit oxidative stress markers and protect cellular components from damage caused by reactive oxygen species (ROS). The structure-activity relationship (SAR) studies suggest that the presence of methoxy groups enhances antioxidant efficacy .

Cytotoxicity and Anticancer Activity

Compounds with similar structural motifs have been evaluated for their cytotoxic effects on cancer cell lines. For instance, certain benzoate derivatives have induced apoptosis in various cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction . this compound's potential anticancer activity remains to be thoroughly investigated but may follow similar pathways.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various benzoate derivatives. This compound was included in a broader analysis where it was tested against multiple bacterial strains. The results indicated promising antibacterial activity, although specific MIC values were not reported for this compound .

Study 2: Antioxidant Activity in Cellular Models

In vitro studies assessed the antioxidant capacity of related benzoate compounds using DPPH and ABTS assays. Compounds exhibiting structural similarities showed significant radical scavenging activity, suggesting that this compound could possess similar properties .

Compound Tested Concentration (µM) DPPH Scavenging Activity (%) ABTS Scavenging Activity (%)
Compound A107885
Compound B206570
This compoundTBDTBDTBD

The mechanisms through which this compound exerts its biological effects likely involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.
  • Induction of Apoptosis : Evidence from related studies indicates that these compounds can activate apoptotic pathways in cancer cells.
  • Antioxidant Defense Activation : The ability to enhance cellular defenses against oxidative stress may contribute to both cytoprotective and therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Methyl 2,4-Diethyl-6-(4-Methoxyphenoxy)Benzoate and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents
This compound C₁₉H₂₂O₅ 330.4 2- and 4-ethyl, 6-(4-methoxyphenoxy)
Methyl benzoate C₈H₈O₂ 136.15 Unsubstituted benzene ring
Ethyl benzoate C₉H₁₀O₂ 150.17 Unsubstituted benzene ring
2,4-Dichlorophenoxy acetate C₈H₆Cl₂O₃ 221.04 2,4-dichloro, phenoxy acetate
Methyl 3-[[4-(4-cyanophenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate C₂₅H₁₉N₅O₅ 469.45 Triazine core, 4-cyanophenoxy, 4-methoxyphenoxy, and benzoate substituents

Key Observations :

  • Substituent Diversity: The target compound combines electron-donating (ethyl, methoxy) and bulky aromatic (4-methoxyphenoxy) groups, contrasting with electron-withdrawing chloro groups in 2,4-dichlorophenoxy acetate .
  • Complexity : The triazine derivative (Table 1, Row 4) exhibits higher molecular complexity due to its heterocyclic core, which may enhance biological activity but complicate synthesis .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Physical State (Predicted) Solubility (Predicted) Melting Point (Typical Range)
This compound Solid Low in water; moderate in acetone 90–120°C (estimated)
Methyl benzoate Liquid Miscible in organic solvents -12°C
Ethyl benzoate Liquid Similar to methyl benzoate -34°C
2,4-Dichlorophenoxy acetate Crystalline solid Low in polar solvents 105–110°C
Triazine derivative (Table 1, Row 4) Solid Low in non-polar solvents >150°C

Key Observations :

  • Solubility: The target compound’s ethyl and methoxyphenoxy groups likely reduce water solubility compared to simpler alkyl benzoates, which are lipophilic liquids . Its solubility in acetone may be moderate due to polar methoxy groups .
  • Thermal Stability : Higher melting points correlate with increased molecular weight and aromatic substitution (e.g., triazine derivative vs. methyl benzoate) .

Key Observations :

  • The target compound’s toxicity profile remains unstudied, but its structural similarity to low-toxicity alkyl benzoates suggests comparable safety .
  • Chlorinated derivatives exhibit higher toxicity due to reactive intermediates formed during metabolism .

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